molecular formula C18H20N2O3S B11236835 6,7-dimethyl-N-(propan-2-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(propan-2-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11236835
M. Wt: 344.4 g/mol
InChI Key: WHDBVHLEHUCPRT-UHFFFAOYSA-N
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Description

N~9~-ISOPROPYL-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound belonging to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes an isopropyl group, two methyl groups, and a dibenzo-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-ISOPROPYL-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioureas, which undergo cyclization and subsequent functional group modifications to form the desired compound. Common reaction conditions include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~9~-ISOPROPYL-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Mechanism of Action

The mechanism of action of N9-ISOPROPYL-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives, such as:

Uniqueness

N~9~-ISOPROPYL-6,7-DIMETHYL-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE stands out due to its specific substitution pattern and the presence of an isopropyl group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-propan-2-ylbenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C18H20N2O3S/c1-11(2)19-18(21)13-9-12(3)17-15(10-13)14-7-5-6-8-16(14)24(22,23)20(17)4/h5-11H,1-4H3,(H,19,21)

InChI Key

WHDBVHLEHUCPRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC(C)C

Origin of Product

United States

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